![molecular formula C13H13ClN2O2 B1487079 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS No. 1239781-15-7](/img/structure/B1487079.png)
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, also known as 2-CPM, is a compound of interest in scientific research due to its potential for various applications. It is a heterocyclic aromatic compound, which is a type of organic compound that contains a ring of atoms with at least one atom of a different element from the others. 2-CPM is notable for its biological activity and its ability to act as a substrate for various enzymes. In
Scientific Research Applications
Polyfunctional Derivatives and Tautomerism
A study by Erkin and Krutikov (2005) discusses the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, forming an equilibrium mixture of tautomers, revealing insights into the prototropic tautomerism which could be relevant for derivatives including 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. The equilibrium shifts based on the medium's polarity, highlighting the compound's potential in studies of chemical properties and reactions under various conditions (A. V. Erkin & V. Krutikov, 2005).
Antioxidant and Antitumor Activities
The research by El-Moneim et al. (2011) on the evaluation of antioxidant and antitumor activities of nitrogen heterocycles points to a broad application of pyrimidine derivatives in medicinal chemistry. Although not directly related to 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, the study underscores the relevance of such compounds in developing potential therapeutic agents (M. A. El-Moneim, I. M. El‐Deen, & W. A. El-Fattah, 2011).
Process Chemistry in Pharmaceutical Industries
Patil et al. (2008) explore the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in pharmaceuticals and explosives, which could share synthetic pathways or applications with 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This study provides valuable insights into economic production processes, quality assurance, and applications of pyrimidine derivatives in various industries (R. Patil, P. Jadhav, S. Radhakrishnan, & T. Soman, 2008).
Synthesis and Inhibition Studies
Al-Masoudi et al. (2014) discuss the synthesis of pyrimidine derivatives via Suzuki cross-coupling reactions, evaluating their potential as HIV and Kinesin Eg5 inhibitors. Such studies highlight the compound's applicability in developing antiviral agents and cancer therapeutics, underlining the significance of pyrimidine derivatives in drug discovery (N. Al-Masoudi, A. G. Kassim, & N. A. Abdul-Reda, 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFOFXXEIYPUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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